N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is an organic compound belonging to the class of triazolopyrimidines. These compounds are characterized by a triazole ring fused to a pyrimidine ring, forming a polycyclic aromatic structure. The compound has a molecular formula of C11H17N5O2S and a molecular weight of 283.35 g/mol . Triazolopyrimidines are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated, reduced, and cyclized to yield the desired triazolopyrimidine derivative . The overall yield of this synthesis route is approximately 59%, and the reaction conditions are mild and cost-effective .
Chemical Reactions Analysis
N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen gas in the presence of Raney nickel for reduction, and acetyl acetone for cyclization . Major products formed from these reactions include 1,2,4-triazol-5-one, 3-nitro-1,2,4-triazol-5-one, and 3-amino-5-hydroxyl-1,2,4-triazole .
Scientific Research Applications
N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has a wide range of scientific research applications. It is used in medicinal chemistry for its antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The compound is also employed in agriculture as a herbicide and fungicide . Additionally, it serves as a versatile linker to various metals, facilitating the study of coordination compounds in biological systems .
Mechanism of Action
The mechanism of action of N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a coronary vasodilator and antihypertensive agent . It exerts its effects by binding to and modulating the activity of enzymes and receptors involved in cardiovascular regulation . The precise molecular targets and pathways are still under investigation, but the compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique among triazolopyrimidines due to its specific structural features and biological activities. Similar compounds include 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, 5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine, and 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine . These compounds share the triazolopyrimidine core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C11H17N5O2S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H17N5O2S/c1-4-5-6-12-19(17,18)11-14-10-13-8(2)7-9(3)16(10)15-11/h7,12H,4-6H2,1-3H3 |
InChI Key |
NLECPJGHLGSGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C |
Origin of Product |
United States |
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